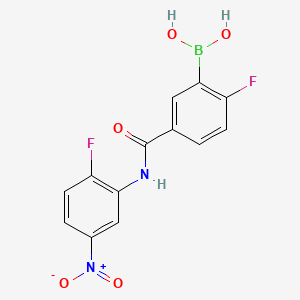
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative characterized by the presence of fluorine and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common method starts with the nitration of a fluorinated aromatic compound to introduce the nitro group. This is followed by a coupling reaction with a boronic acid derivative under palladium-catalyzed conditions to form the desired product. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium on carbon
Base: Potassium carbonate or sodium hydroxide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: Halogen substitution reactions where the fluorine atoms can be replaced by other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)phenol.
Reduction: Formation of 2-Fluoro-5-(2-fluoro-5-aminophenylcarbamoyl)benzeneboronic acid.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in disease pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid exerts its effects is primarily through its interaction with biological molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The nitro and fluoro groups can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid
- 2-Chloro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine and nitro groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it particularly valuable in applications requiring high specificity and stability.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Eigenschaften
Molekularformel |
C13H9BF2N2O5 |
|---|---|
Molekulargewicht |
322.03 g/mol |
IUPAC-Name |
[2-fluoro-5-[(2-fluoro-5-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BF2N2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-12-6-8(18(22)23)2-4-11(12)16/h1-6,20-21H,(H,17,19) |
InChI-Schlüssel |
MTQQOSSMDAQKRY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


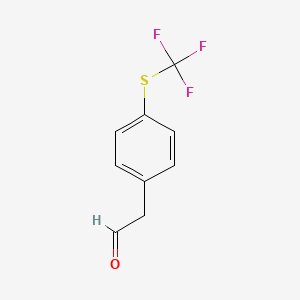


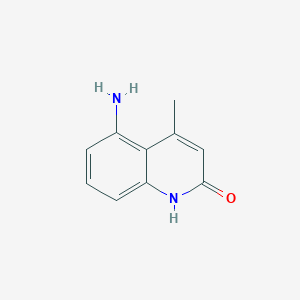
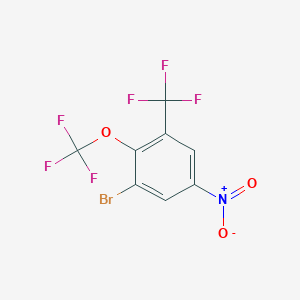
![Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate](/img/structure/B12855900.png)
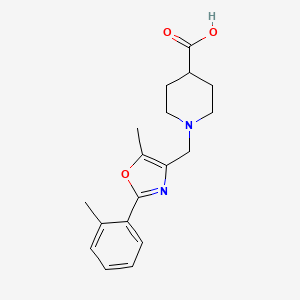
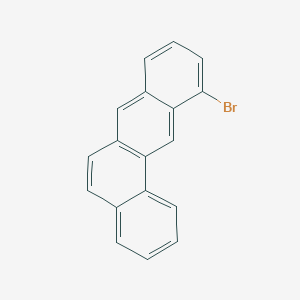
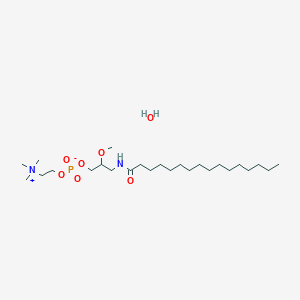
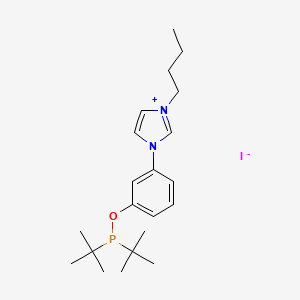
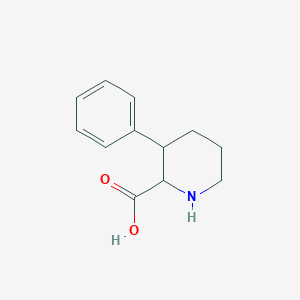
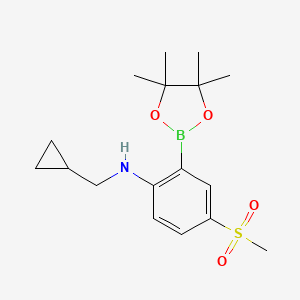
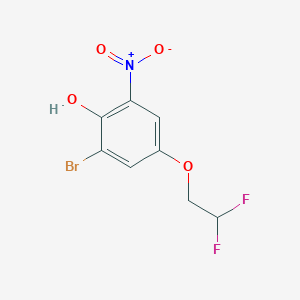
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
